Product packaging for Luminamicin(Cat. No.:CAS No. 99820-21-0)

Luminamicin

Cat. No.: B1675437
CAS No.: 99820-21-0
M. Wt: 614.6 g/mol
InChI Key: UGSGHHXIPUAOBJ-FUQUDWCDSA-N
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Description

Luminamicin is a macrodiolide natural product antibiotic first isolated from the actinomycete strain OMR-59 . It exhibits potent antibacterial activity, particularly against anaerobic bacteria, with a notable specificity for Clostridium species . The compound is also structurally identical to the antibiotic known as coloradocin . Chemically, this compound is characterized by a complex and highly oxygenated macrocyclic structure with a molecular formula of C 32 H 38 O 12 and a molecular weight of 614.24 g/mol . Its structure features a unique cyclic enol ether moiety and a strained 10-membered lactone, making it a molecule of significant interest in synthetic organic chemistry . The first total synthesis was achieved in 2022 through a strategy involving a key 1,6-oxa-Michael reaction and a macrolactonization . Beyond its core antibacterial properties, this compound has been identified in screening efforts as a candidate for inhibiting the NF-κB pathway, a key signaling pathway in inflammation and cancer, suggesting potential for broader research applications . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38O12 B1675437 Luminamicin CAS No. 99820-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99820-21-0

Molecular Formula

C32H38O12

Molecular Weight

614.6 g/mol

IUPAC Name

(1S,2E,15E,20S,25S,28R,30R,31R,32R,33S)-19,32-dihydroxy-23-methoxy-2,31-dimethyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone

InChI

InChI=1S/C32H38O12/c1-15-10-18-13-41-25(34)7-6-20-21(30(37)43-29(20)36)8-9-40-14-22(33)28(18)42-31(38)24(39-3)12-19-5-4-17-11-23-16(2)27(35)26(17)32(15,19)44-23/h4-5,8-10,16-19,22-24,26-28,33,35H,6-7,11-14H2,1-3H3/b9-8+,15-10+/t16-,17-,18?,19+,22?,23+,24?,26-,27+,28-,32-/m0/s1

InChI Key

UGSGHHXIPUAOBJ-FUQUDWCDSA-N

SMILES

CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC

Isomeric SMILES

C[C@H]1[C@H]2C[C@@H]3C=C[C@@H]4CC(C(=O)O[C@H]5C(COC(=O)CCC6=C(/C=C/OCC5O)C(=O)OC6=O)/C=C(/[C@]4([C@@H]3[C@@H]1O)O2)\C)OC

Canonical SMILES

CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

coloradocin
luminamicin

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Luminamicin

Advanced Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental in determining the connectivity and relative stereochemistry of organic molecules like luminamicin. pnas.orgniph.go.jppnas.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomerism

NMR spectroscopy provides detailed information about the local environment of atomic nuclei within a molecule, which is crucial for differentiating between stereoisomers. emerypharma.comresearchgate.net

Application of 1D and 2D NMR (e.g., 2D-TROESY, COSY) for Relative Configuration

One-dimensional (1D) NMR spectra, such as proton (¹H) NMR, provide initial information on the types of protons, their chemical shifts, multiplicities, and coupling constants. emerypharma.com High-resolution 1D proton spectra can be used to estimate coupling constants, which provide torsional constraints based on the Karplus equation, indicating the dihedral angles between vicinal protons. niph.go.jppnas.org For example, coupling constants greater than 10 Hz suggest an anti H-H orientation (approximately 180°), while those less than 3 Hz indicate a gauche orientation (approximately ±90°). niph.go.jppnas.org

Two-dimensional (2D) NMR techniques are essential for establishing through-bond and through-space correlations between atoms, aiding in the assignment of signals and the determination of relative configurations. emerypharma.comresearchgate.net

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between coupled protons, helping to map out spin systems within the molecule. emerypharma.comresearchgate.netresearchgate.net This is vital for establishing the connectivity of adjacent or nearby protons.

2D-TROESY (Transverse Rotating-Frame Overhauser Effect Spectroscopy): 2D-TROESY experiments are used to measure through-space correlations (Nuclear Overhauser Enhancements, NOEs) between protons that are spatially close to each other, regardless of the number of bonds separating them. niph.go.jppnas.orgresearchgate.net By analyzing the intensity of cross-peaks in the TROESY spectrum, distance constraints between protons can be estimated. niph.go.jp For this compound, TROESY experiments with varying mixing times (e.g., 100-300 ms) were used to collect ROE data. niph.go.jp Strong ROEs between specific protons, such as H4 and the 14-methyl group, and H12 and the 14-methyl group, were instrumental in establishing the spatial orientation of the 14-methyl group relative to the decalin ring. researchgate.net These distance constraints are critical for conformational analysis and stereochemical assignments. niph.go.jp

Chiral Derivatization Methods

While NMR provides relative stereochemical information, determining the absolute configuration often requires additional techniques, such as chiral derivatization.

Modified Mosher Method for Absolute Configuration Determination

The modified Mosher method is a widely used technique for determining the absolute configuration of chiral centers bearing hydroxyl groups. pnas.orgniph.go.jppnas.orgnih.govnih.gov This method involves reacting the chiral alcohol with both the (R)- and (S)- enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. niph.go.jppnas.org By analyzing the ¹H NMR chemical shift differences (Δδ) of the protons in the Mosher esters, the absolute configuration of the original chiral alcohol can be determined. This compound has two chiral carbon atoms attached to hydroxyl groups, making the modified Mosher method applicable for assigning their absolute configurations. niph.go.jppnas.orgnih.gov Once the absolute configuration of at least one chiral center is established by this method, it can be correlated with the relative stereochemical information obtained from NMR to assign the absolute configurations of other chiral centers in the molecule. pnas.orgnih.gov

Computational Approaches to Conformational Analysis

Given the conformational flexibility of macrocyclic compounds like this compound, computational methods are indispensable for exploring the accessible conformations and integrating experimental data for stereochemical determination. pnas.orgniph.go.jppnas.orgnih.govnih.gov

High-Temperature Molecular Dynamics Simulations

High-temperature molecular dynamics (MD) simulations are employed to generate a diverse set of energetically accessible conformers of a molecule. pnas.orgniph.go.jppnas.orgnih.govnih.govresearchgate.netacs.orgchemrxiv.org This technique involves simulating the motion of atoms and molecules over time at elevated temperatures to overcome energy barriers and sample a wide range of conformations. For this compound, high-temperature MD calculations were performed to generate stable conformers. niph.go.jpnih.gov These simulations started from initial structures representing different possible diastereomers. niph.go.jppnas.org The resulting conformers were then filtered and analyzed based on experimental constraints derived from NMR data, such as distance constraints from TROESY experiments and torsional constraints from coupling constants. niph.go.jppnas.org This integrated approach, combining MD simulations with NMR data, allowed for the identification of conformers that are consistent with the experimental observations, ultimately aiding in the determination of the correct stereostructure. pnas.orgniph.go.jppnas.orgnih.govnih.gov The MD calculations for this compound involved multiple simulations (e.g., ten simultaneous calculations) run for a significant duration (e.g., 1,000 ps each) to ensure thorough conformational sampling. nih.gov The conformers were then clustered based on dihedral angles, and energy minimization was performed. niph.go.jp This process helped to narrow down the possibilities and confirm the absolute stereostructure. niph.go.jppnas.orgresearchgate.net

Based on the combined application of these techniques, the absolute stereostructure of this compound has been determined. This compound was found to have the S, S, R, R, R, R, S, S, S, R, and S configurations at C2, C4, C7, C9, C10, C11, C12, C13, C16, C28, and C29, respectively. pnas.orgniph.go.jppnas.orgnih.govnih.gov This configuration is the same as that of nodusmicin (B14109992), a structurally similar compound. pnas.orgniph.go.jppnas.orgnih.govnih.gov The three-dimensional structure reveals that the maleic anhydride (B1165640) functionality is nearly perpendicular to the plane of the other two rings. pnas.orgniph.go.jppnas.orgnih.govnih.gov

Absolute Configurations of this compound

Carbon AtomAbsolute Configuration
C2S
C4S
C7R
C9R
C10R
C11R
C12S
C13S
C16S
C28R
C29S

Detailed Stereochemical Description of this compound

Determining the absolute stereochemistry of this compound was crucial for understanding its biological function. This was achieved through a combination of analytical methods, including NMR spectroscopy and the modified Mosher method, which is particularly useful for assigning absolute configurations to chiral centers bearing hydroxyl groups. pnas.orgpnas.orgniph.go.jpnih.gov

Absolute Configuration at Chiral Centers (e.g., C2, C4, C7, C9, C10, C11, C12, C13, C16, C28, C29)

Extensive analysis has established the absolute configurations at several chiral centers within the this compound molecule. The configurations at key carbon atoms have been determined as follows: C2 (S), C4 (S), C7 (R), C9 (R), C10 (R), C11 (R), C12 (S), C13 (S), C16 (S), C28 (R), and C29 (S). pnas.orgpnas.orgniph.go.jpnih.govresearchgate.net This specific arrangement of stereocenters is identical to that found in nodusmicin, a structurally related antibiotic. pnas.orgpnas.orgniph.go.jpnih.govnih.gov

Chiral CenterAbsolute Configuration
C2S
C4S
C7R
C9R
C10R
C11R
C12S
C13S
C16S
C28R
C29S

Macrocyclic Architecture and Three-Dimensional Conformation

Analysis of the Decalin Ring System

This compound contains an oxa-bridged cis-decalin ring system. jst.go.jpthieme-connect.comnih.gov Preliminary NMR studies provided relative configuration information for the decalin ring, specifically regarding carbons C4 through C13. pnas.orgniph.go.jpresearchgate.net These studies suggested two possible absolute configurations for this part of the molecule. pnas.orgresearchgate.net Further analysis, incorporating distance and dihedral constraints derived from NMR experiments, helped to refine the understanding of the decalin ring's conformation. pnas.orgniph.go.jp

Characterization of the 10-Membered Macrolactone Ring

The structure of this compound includes a 10-membered macrolactone ring. pnas.orgpnas.orgniph.go.jpnih.gov This ring is associated with a trisubstituted (E)-olefin. jst.go.jpresearchgate.netresearchgate.net Studies have indicated that certain carbons within the 10-membered macrolactone ring, such as C3 and C14, occupy equatorial positions relative to the decalin ring. niph.go.jpresearchgate.net

Structural Features of the 14-Membered Macrolactone Ring

A significant feature of this compound is its 14-membered macrolactone ring. pnas.orgpnas.orgniph.go.jpnih.gov This ring contains an enol ether moiety conjugated with a maleic anhydride functionality. jst.go.jpthieme-connect.comresearchgate.netthieme-connect.comacs.orgresearchgate.net Research suggests that the 14-membered lactone may play a role in the molecule's appropriate molecular conformation. researchgate.netnih.gov

Spatial Orientation of Key Functional Groups (e.g., Maleic Anhydride and Enol Ether Moieties)

A notable aspect of this compound's three-dimensional structure is the spatial arrangement of its key functional groups. The maleic anhydride functionality, conjugated with the enol ether group within the 14-membered macrolactone, exhibits a distinctive orientation. pnas.orgpnas.orgniph.go.jpnih.gov This conjugated system is positioned nearly perpendicular to the plane formed by the other two rings (the decalin and 10-membered macrolactone). pnas.orgpnas.orgniph.go.jpnih.govnih.gov This specific spatial orientation is considered an interesting feature of the molecule. pnas.orgpnas.orgniph.go.jpnih.gov

Structural Relationships with Analogous Natural Products (e.g., Nodusmicin, Coloradocin)

This compound shares structural similarities with a small class of antibiotics, including nodusmicin and nargenicin (B1140494). pnas.orgnih.gov Notably, the chemical structure of this compound has been found to be identical to that of coloradocin. pnas.orgpnas.orgnih.govnih.govguidetopharmacology.orgjst.go.jpsatoshi-omura.infokitasato-u.ac.jp Coloradocin was isolated from an Actinoplanes organism, while this compound was isolated from the actinomycete strain OMR-59. nih.govguidetopharmacology.orgsatoshi-omura.infokitasato-u.ac.jp The structure of coloradocin was elucidated through extensive homo- and heteronuclear two-dimensional NMR studies. nih.govjst.go.jp It consists of a decalin ring system fused to a 10-membered macrolactone, which is in turn fused to a 14-membered macrolactone containing an enol ether conjugated with an unsaturated cyclic anhydride functionality. nih.govjst.go.jp

Nodusmicin also possesses a chemical structure quite similar to this compound. pnas.orgpnas.orgnih.govniph.go.jpresearchgate.netresearchgate.net The absolute configuration of this compound is the same as that found in nodusmicin at the corresponding chiral centers. pnas.orgpnas.orgnih.govresearchgate.net Both this compound and nodusmicin are described as macrolide antibiotics containing 10- and 14-membered macrolactone rings. antibioticdb.comantibioticdb.com Nodusmicin is a co-metabolite of nargenicin, lacking the pyrrole (B145914) ester found in nargenicin but retaining the core macrocyclic lactone. agscientific.comuniscience.co.kr

While this compound and coloradocin are identical and show selective activity against anaerobic and microaerophilic bacteria, related antibiotics like nodusmicin and nargenicin have been reported to inhibit some aerobic bacteria. pnas.orgnih.govnih.govrsc.org This suggests that the additional macrocyclic structure present in this compound/coloradocin may play a role in its selective antianaerobic activity. pnas.orgnih.govrsc.org

Here is a table comparing some structural features and relationships:

CompoundProducing Organism(s)Key Structural FeaturesRelationship to this compound
This compoundActinomycete strain OMR-59, Streptomyces sp. OMR-59 satoshi-omura.infokitasato-u.ac.jpDecalin ring, 10-membered macrolactone, 14-membered macrolactone with maleic anhydride/enol ether pnas.orgpnas.orgnih.gov-
ColoradocinActinoplanes coloradoensis, Nocardioides sp. rsc.orgIdentical structure to this compound: Decalin ring, 10-membered macrolactone, 14-membered macrolactone with maleic anhydride/enol ether nih.govguidetopharmacology.orgjst.go.jpIdentical
NodusmicinSaccharopolyspora hirsuta, Nocardia argentinensis, Nocardia sp. antibioticdb.comuniscience.co.krStructurally similar to this compound, shares the same absolute configuration at corresponding centers, macrolide with 10- and 14-membered rings pnas.orgpnas.orgnih.govresearchgate.netantibioticdb.comStructurally similar

Biosynthetic Pathways of Luminamicin

Producing Organism Characterization

Luminamicin was initially isolated from the culture broth of an actinomycete strain designated OMR-59 kitasato-u.ac.jpsatoshi-omura.infomedchemexpress.com. Actinomycetes are a group of Gram-positive bacteria known for their filamentous growth and their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

Identification of the Actinomycete Strain OMR-59

The actinomycete strain OMR-59 was identified as the producer of this compound kitasato-u.ac.jpsatoshi-omura.infomedchemexpress.com. Taxonomic studies are crucial for characterizing the source organism and can provide insights into the potential genetic machinery involved in secondary metabolite production. While the initial reports identify it as an actinomycete strain, further detailed taxonomic characterization, often involving 16S rRNA gene sequencing and phylogenetic analysis, would precisely place OMR-59 within the actinomycete lineage. Some sources refer to the producing organism as Streptomyces sp. OMR-59 kitasato-u.ac.jp.

Elucidation of the Biosynthetic Gene Cluster (BGC)

The biosynthesis of complex polyketides like this compound is directed by BGCs, which contain the genes encoding the necessary enzymes, regulatory elements, and sometimes resistance mechanisms actascientific.com. Elucidating these clusters is a critical step in understanding the biosynthetic pathway and can facilitate efforts in synthetic biology and combinatorial biosynthesis.

Genomic Sequencing and Bioinformatic Analysis of the this compound BGC (~76-kb)

The elucidation of the this compound BGC involves genomic sequencing of the producing strain OMR-59 followed by bioinformatic analysis utu.fifrontiersin.orgnih.gov. While specific details on the exact size (~76-kb) and comprehensive bioinformatic analysis of the this compound BGC were not extensively detailed in the provided search results, the general process for identifying BGCs involves using bioinformatics tools to scan sequenced genomes for clusters of genes encoding enzymes typically involved in secondary metabolism, such as polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), tailoring enzymes, and transport proteins utu.finih.gov. Tools like antiSMASH are commonly used for this purpose, predicting putative BGCs based on known core genes and comparing them to databases of known clusters utu.fi. The approximate size of BGCs for complex natural products can vary, but a ~76-kb cluster would be consistent with the genetic requirements for assembling and modifying a molecule with the complexity of this compound.

Identification of Polyketide Synthase (PKS) Genes within the BGC

Polyketide synthases (PKSs) are central to the biosynthesis of polyketides, catalyzing the iterative condensation of small carboxylic acid building blocks to form the carbon backbone of the molecule actascientific.com. The this compound BGC would be expected to contain PKS genes, likely of the modular type I class, given the complex, multi-domain structure of the enzymes required to assemble the macrodiolide scaffold actascientific.combiorxiv.org. These PKS genes encode multi-functional enzymes organized into modules, with each module responsible for one cycle of chain elongation and modification actascientific.com. Identification of these genes within the BGC is typically achieved through sequence homology searches using known PKS domains and modules nih.gov.

Comparative Genomics with Related Macrolide Biosynthetic Pathways (e.g., Lankamycin, Mycinamicin, Streptoseomycin)

Comparative genomics, involving the comparison of the this compound BGC with those responsible for the biosynthesis of structurally related macrolides such as lankamycin, mycinamicin, and streptoseomycin, can provide valuable insights into conserved biosynthetic logic and unique features of the this compound pathway nih.gov. Lankamycin and mycinamicin are 14-membered macrolides, while streptoseomycin is a macrodiolide like this compound, featuring a similar 10/6/6-tricyclic ring system nih.gov. Comparing the gene content, organization, and domain architecture of the PKS and tailoring enzymes in these BGCs can help identify genes responsible for specific structural features of this compound, such as the maleic anhydride (B1165640) moiety and the oxa-bridged ring system thieme-connect.comresearchgate.net. Such comparisons can also highlight evolutionary relationships between different macrolide biosynthetic pathways biorxiv.org.

Proposed Biosynthetic Cascade and Enzymatic Mechanisms

Based on the structure of this compound and the typical mechanisms of polyketide biosynthesis, a proposed biosynthetic cascade can be outlined, involving a series of enzymatic reactions catalyzed by the proteins encoded within the BGC.

The biosynthesis likely begins with the loading of starter units onto the PKS assembly line. The modular type I PKS would then iteratively add extender units (e.g., malonyl-CoA, methylmalonyl-CoA) and perform ketoreduction, dehydration, and enoyl reduction steps as dictated by the domain composition of each module, building the polyketide chain actascientific.com. The formation of the macrodiolide structure involves macrolactonization events, catalyzed by thioesterase domains or discrete enzymes, to form the 10-membered and 14-membered rings nih.gov. The unique structural elements of this compound, such as the oxa-bridged decalin ring system and the maleic anhydride, would require specific tailoring enzymes. The formation of the oxa-bridged ring system has been explored through chemical synthesis, suggesting complex cyclization reactions may be involved in the natural pathway researchgate.netnih.govresearchgate.net. The maleic anhydride functionality is also a distinctive feature that would necessitate specific enzymatic transformations, potentially involving oxidation and cyclization steps nih.gov. Enzymatic mechanisms such as Michael addition and intramolecular cyclizations are likely involved in shaping the complex ring systems researchgate.netnih.govresearchgate.net. Research into the total synthesis of this compound, inspired by potential degradation pathways, has shed light on possible chemical transformations that might be mimicked by enzymes in the biosynthetic route researchgate.netnih.gov.

Role of Specific Enzymes in Ring Formation and Functionalization

While detailed enzymatic mechanisms for every step of this compound biosynthesis are still under investigation, research into structurally related natural products and the characterization of the this compound BGC provide insights into the potential roles of specific enzymes in ring formation and functionalization.

The core structure of this compound includes multiple complex ring systems: a decalin ring, a 10-membered macrolactone, and a 14-membered macrolactone. nih.gov The formation of the cis-decalin ring system, a motif found in this compound and other natural products, is proposed to involve intramolecular cycloaddition reactions, potentially catalyzed by enzymes. nih.govrsc.org Studies on related compounds suggest that biological Diels-Alder reactions, mediated by PKS enzymes, can play a role in constructing decalin skeletons. rsc.org

The formation of the strained 10-membered lactone and the 14-membered macrolactone are key macrocyclization events in this compound biosynthesis. researchgate.netjst.go.jpnih.gov These steps are likely catalyzed by thioesterase (TE) domains within the modular PKS system or by dedicated cyclization enzymes. Research on other macrolide biosyntheses has highlighted the importance of PKS enzymes and TE domains in determining macrolactone size and facilitating cyclization. chemrxiv.org

Functionalization of the this compound scaffold involves the introduction of key chemical moieties, such as the enol ether and the maleic anhydride group conjugated to the 14-membered lactone, and the oxa-bridged ring in the decalin system. nih.govresearchgate.netjst.go.jpnih.gov Enzymes such as oxygenases, methyltransferases, and those involved in tailoring reactions are likely to be responsible for these modifications, contributing to the unique biological activity of this compound. For instance, the formation of the oxa-bridged ring has been explored through chemical synthesis, involving reactions like the 1,6-oxa-Michael addition, suggesting that similar enzymatic mechanisms might be at play in the natural pathway. researchgate.netjst.go.jpnih.gov

Research into the biosynthesis of streptoseomycin, a macrodilactone structurally similar to this compound, has identified a bispericyclase enzyme (StmD) that catalyzes [6+4] and [4+2] cycloadditions, crucial for forming its complex ring system. nih.govresearchgate.net Given the structural similarities, analogous enzymatic machinery might be involved in the biosynthesis of this compound's pentacyclic core.

Heterologous Expression Systems for Biosynthesis Confirmation and Engineering (e.g., in Streptomyces chartreusis 1018)

Heterologous expression is a powerful technique used to confirm the function of biosynthetic gene clusters and to engineer the production of natural products and their derivatives. nih.gov For this compound, the ~76-kb biosynthetic gene cluster identified from the original producing strain (an actinomycete strain OMR-59, identified as Streptomyces sp. OMR-59 or Streptomyces seoulensis A01) has been successfully expressed in a heterologous host, Streptomyces chartreusis 1018. researchgate.netnih.govresearchgate.netacs.org

Using a Bacterial Artificial Chromosome (BAC) vector to carry the large this compound BGC, researchers were able to introduce the entire gene cluster into S. chartreusis 1018. researchgate.netnih.govresearchgate.netacs.org This heterologous expression in S. chartreusis 1018 resulted in the successful production of this compound, confirming that the cloned gene cluster contains all the necessary genetic information for the biosynthesis of the compound. researchgate.netnih.govresearchgate.netacs.org

This approach is particularly valuable because it allows for the study of the BGC in a more genetically tractable host, circumventing potential difficulties in manipulating the native producer. nih.gov Heterologous expression in S. chartreusis 1018 has not only validated the identified BGC but also provides a platform for further biosynthetic studies, including the characterization of individual enzyme functions through gene deletion or modification experiments. nii.ac.jp By genetically engineering the heterologous host, researchers can potentially produce this compound analogs or improve the yield of the natural product. nii.ac.jpnih.gov

Data Table: Key Biosynthetic Information for this compound

FeatureDetailSource(s)
Biosynthetic Gene Cluster SizeApproximately 76 kb researchgate.netnih.govresearchgate.netacs.org
Proposed PKS SystemModular Type-I PKS nih.gov
Key Ring SystemsDecalin, 10-membered macrolactone, 14-membered macrolactone nih.gov
Putative Cycloaddition EnzymesEnzymes potentially catalyzing intramolecular [4+2] or [6+4] reactions nih.govrsc.orgresearchgate.net
Heterologous Host UsedStreptomyces chartreusis 1018 researchgate.netnih.govresearchgate.netacs.org
Vector for ExpressionBAC vector researchgate.netnih.govresearchgate.netacs.org

Chemical Synthesis Strategies for Luminamicin

Total Synthesis Approaches

Total synthesis approaches for luminamicin aim to construct the complete molecular framework from simpler precursors. The first total synthesis of this compound was achieved using a strategy that combined chemical degradation studies with synthetic steps. nih.govresearchgate.netacs.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules like this compound, involving the imaginary breaking of bonds to simplify the target molecule into readily available starting materials. ias.ac.injournalspress.comwarwick.ac.uk For this compound, key disconnections are guided by its distinct structural units: the 14-membered macrolactone, the 10-membered macrolactone, and the oxa-bridged cis-decalin. jst.go.jp Deconstruction of the molecule in a degradation study provided insights into key intermediates that became targets for synthesis. nih.govresearchgate.netacs.org

Degradation-Inspired Synthetic Strategies

Chemical degradation studies of this compound have been instrumental in understanding its inherent reactivity and identifying key intermediate structures. nih.govresearchgate.netacs.org These studies provided a sense of the molecule's stability and how different parts of the structure behave under various chemical conditions. nih.govresearchgate.netacs.org

Insights from Chemical Degradation Studies for Reactivity and Intermediate Identification

Chemical degradation allowed for the deconstruction of this compound, leading to the identification of a key intermediate that served as a synthetic target. nih.govresearchgate.netacs.org This approach provided valuable information about the connectivity and functional group compatibility within the molecule, guiding the design of synthetic routes. nih.govresearchgate.netacs.org

Construction of Complex Ring Systems

The synthesis of this compound requires the efficient construction of its characteristic complex ring systems: the oxa-bridged cis-decalin and the 10-membered macrolactone. jst.go.jp

Synthesis of the Decalin Ring System (e.g., Oxa-Bridged Cis-Decalin via 1,6-oxa-Michael Reaction)

The core structure of the southern part of this compound, which contains the decalin ring system, has been constructed using a 1,6-oxa-Michael reaction to form an oxa-bridged ring. nih.govresearchgate.netacs.orgnih.gov This reaction is a key step in forming the complex oxa-bridged cis-decalin system, described as an 11-oxatricyclo[5.3.1.1,7.0,8]undecane. nih.gov The construction of the cis-decalin framework can also be achieved using a one-pot Michael addition-aldol reaction. nih.gov The bridged ether moiety is obtained through an intramolecular 1,6-oxa-Michael reaction of a conjugated aldehyde. nih.gov

Formation of the 10-Membered Macrolactone Ring (e.g., Modified Shiina Macrolactonization)

The strained 10-membered lactone ring, which contains a trisubstituted olefin, is a critical feature of this compound. researchgate.netnih.govresearchgate.netacs.orgresearcher.life The formation of this ring has been accomplished using modified Shiina macrolactonization conditions. researchgate.netnih.govresearchgate.netacs.orgresearcher.life This macrolactonization approach is effective in forging the challenging 10-membered ring system. Diastereoselective α-oxidation of the 10-membered lactone is then performed to complete the central part and provide a key intermediate. researchgate.netnih.govresearchgate.netacs.org

Elaboration of the 14-Membered Macrolactone Ring (e.g., Macrolactonization with Modified Mukaiyama Reagents)

The construction of the 14-membered macrolactone ring is a critical step in the total synthesis of this compound. This macrocycle is particularly challenging to form due to the presence of a highly electrophilic maleic anhydride (B1165640) functionality conjugated with an enol ether within the ring structure. jst.go.jp Early synthetic strategies aimed at this macrocyclization. jst.go.jp

One successful approach to form the 14-membered macrolactone involves the use of modified Mukaiyama reagents. researchgate.netnih.govacs.orgthieme-connect.com This method was employed to achieve the macrolactonization in the presence of the sensitive and electrophilic maleic anhydride moiety. researchgate.netnih.govacs.orgthieme-connect.com The modified Mukaiyama reagents facilitate the formation of the ester linkage required to close the macrocyclic ring. researchgate.netnih.govacs.orgthieme-connect.com

Stereoselective Transformations

Achieving precise control over the stereochemistry is paramount in the synthesis of complex natural products like this compound, which possesses multiple chiral centers. Stereoselective transformations are crucial for building the correct three-dimensional structure.

Diastereoselective α-Oxidation

Diastereoselective α-oxidation is a key transformation utilized in the synthesis of this compound, specifically in the construction of the 10-membered lactone moiety. researchgate.netnih.govacs.org This reaction introduces an oxygen atom at the alpha position to a carbonyl, creating a new stereocenter with controlled relative stereochemistry. In the context of this compound synthesis, diastereoselective α-oxidation of the 10-membered lactone was employed to complete the central part of the molecule, providing a crucial intermediate for the total synthesis. researchgate.netnih.govacs.org

Functional Group Interconversions and Advanced Coupling Reactions

The synthesis of this compound requires sophisticated functional group interconversions and advanced coupling reactions to assemble the various complex fragments of the molecule.

Construction of Enol Ether Moieties (e.g., Stille Cross-Coupling via Hydrostannylation of Ethynyl (B1212043) Ethers)

The enol ether moiety conjugated with the maleic anhydride in the 14-membered macrolactone is a distinctive feature of this compound. jst.go.jp Its construction requires specific methodologies. One effective strategy involves the use of Stille cross-coupling via hydrostannylation of ethynyl ethers. jst.go.jpthieme-connect.comresearchgate.netresearchgate.netkeio.ac.jp

This approach typically begins with the highly regioselective hydrostannylation of an ethynyl ether, which generates a vinyltin (B8441512) intermediate. jst.go.jpresearchgate.net This vinyltin species then undergoes a one-pot Stille cross-coupling reaction with a suitable electrophile, such as a furan (B31954) derivative, to construct the enol ether linkage. jst.go.jpresearchgate.netresearchgate.net This sequence allows for the controlled formation of the enol ether with the desired stereochemistry and connectivity required for the this compound structure. jst.go.jpresearchgate.netresearchgate.net

Introduction of Maleic Anhydride Functionality (e.g., from Furan Oxidation, Chlorosulfide Coupling, Thiol β-Elimination)

The maleic anhydride functionality, conjugated to the enol ether in the 14-membered ring, is another key structural element of this compound. jst.go.jp Its introduction into the synthetic route has been achieved through different strategies.

One method for introducing the maleic anhydride moiety involves the oxidation of a furan precursor. jst.go.jpresearchgate.net In some synthetic approaches, a furan constitution was carried through the synthesis, and the maleic anhydride moiety was derived from its oxidation at a late stage, after macrolactonization. jst.go.jpresearchgate.net

Another strategy for constructing the enol ether/maleic anhydride moiety involves a one-pot sequence combining chlorosulfide coupling and thiol β-elimination. researchgate.netnih.govacs.orgthieme-connect.com This unprecedented sequence was inspired by chemical degradation studies of this compound and proved effective in assembling this unique functional group combination. researchgate.netnih.govacs.orgthieme-connect.com Chlorosulfide coupling of an alcohol with a chlorosulfide species, followed by a subsequent thiol elimination, can generate the desired enol ether conjugated to the maleic anhydride precursor. thieme-connect.com

Development of Analogues and Derivatives through Synthetic Modification

The total synthesis of this compound not only provides access to the natural product but also opens avenues for the development of analogues and derivatives. Synthetic modifications can be introduced at various stages of the synthesis to explore the structure-activity relationship and potentially generate compounds with improved properties.

While the provided search results primarily focus on the total synthesis of this compound itself, the modular nature of some synthetic strategies allows for the potential introduction of variations. For example, the synthesis of key intermediates with functional handles can enable diversification. Research into luminacin D, a related compound, mentions a versatile synthetic approach amenable to the future derivatization necessary for the identification of its cellular binding protein(s) and the generation of luminacin-like biochemical probes and chemical analogues. nih.gov Studies on luminacin D intermediates also suggested that modifications at certain positions might be tolerated without significant loss of potency. nih.gov Although these examples pertain to luminacin D, they illustrate the general principle of using a flexible synthetic design for analogue synthesis, a principle applicable to this compound once efficient routes are established.

Mechanism of Action and Biological Target Identification of Luminamicin

Spectrum of Antimicrobial Activity Investigations

Luminamicin has been shown to possess a narrow spectrum of activity, primarily targeting anaerobic and microaerophilic bacterial species. pnas.orgacs.orgresearchgate.netacs.orgpnas.orgnih.gov

Selective Activity Against Anaerobic and Microaerophilic Bacterial Species (e.g., Clostridium, Neisseria, Haemophilus)

Initial investigations and re-evaluations of this compound's antibacterial activity have consistently demonstrated its selective potency against anaerobic bacteria, particularly species of Clostridium. researchgate.netsatoshi-omura.infonih.govmedchemexpress.comguidetopharmacology.orgkitasato-u.ac.jppnas.orgacs.org It has also shown activity against other anaerobic and microaerophilic bacteria, including pathogenic species of Neisseria and Haemophilus. pnas.orgpnas.org Unlike some structurally related antibiotics such as nodusmicin (B14109992) and nargenicin (B1140494), which inhibit some aerobic bacteria, the specific macrocyclic structure of this compound appears to be crucial for its selective anti-anaerobic activity. pnas.orgpnas.org

Early data on the minimum inhibitory concentrations (MICs) of this compound against various bacteria highlight this selectivity. For instance, high MIC values (>100 µg/ml) were observed for several aerobic and facultative anaerobic bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, and Pseudomonas aeruginosa. kitasato-u.ac.jp In contrast, significantly lower MICs were recorded for Clostridium species. kitasato-u.ac.jp

Here is a table summarizing some early MIC data:

Test OrganismThis compound (µg/ml)Vancomycin (µg/ml)
Staphylococcus aureus>100NT
Bacillus subtilis100NT
Micrococcus luteus25NT
Escherichia coli>100NT
Salmonella typhimurium>100NT
Klebsiella pneumoniae>100NT
Proteus vulgaris>100NT
Pseudomonas aeruginosa>100NT
Clostridium perfringens3.121.56
C. kainantoi6.251.56
C. difficile6.251.56
C. kluyveri12.51.56
Bacteroides fragilis12.550
Fusobacterium varium>100>100

NT: Not tested kitasato-u.ac.jp

Specific Potency Against Clostridioides difficile (C. difficile)

Recent research has specifically re-evaluated this compound's activity and found it to be a potent antibiotic against Clostridioides difficile. researchgate.netacs.orgresearchgate.netacs.orgnih.gov This specific activity makes it of interest for potential therapeutic applications against C. difficile infection (CDI). acs.orgnih.gov

Efficacy Against Drug-Resistant Bacterial Strains (e.g., Fidaxomicin-Resistant C. difficile)

Importantly, this compound has demonstrated effectiveness against fidaxomicin-resistant C. difficile strains. researchgate.netacs.orgresearchgate.netacs.orgnih.gov This suggests a potential role for this compound in treating infections caused by resistant pathogens, which is a growing clinical concern. pnas.orgnih.gov

Molecular Mechanism of Action Elucidation

Studies have been conducted to understand how this compound exerts its antibacterial effects and to identify its molecular targets. researchgate.netacs.orgresearchgate.netacs.orgnih.gov

Identification of Putative Molecular Targets (e.g., Hypothetical Protein, Cell Wall Protein)

Mutation analysis of a this compound-resistant C. difficile strain has provided insights into its putative molecular targets. Sequencing the whole genome of a resistant mutant revealed deletions of some amino acids in the C-terminal variable region of CwpV (CDIF630_RS03155), which is a cell wall protein, and in a hypothetical protein (CDIF630_02150). researchgate.netacs.orgresearchgate.netacs.orgnih.gov The absence of mutations in genes responsible for peptidoglycan formation further supports a novel mechanism of action distinct from some other cell wall-targeting antibiotics. acs.org These findings strongly suggest that this compound inhibits the growth of C. difficile through a novel molecular mechanism involving these identified proteins. acs.org Further biochemical analysis of these mutated proteins is expected to contribute to a deeper understanding of this compound's mode of action. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are essential for understanding which parts of a molecule are responsible for its biological activity and for guiding the design of more potent and selective derivatives. This compound possesses a complex macrocyclic structure, and research has focused on the contribution of different moieties to its antibacterial activity.

Role of Macrocyclic Structure in Selective Antimicrobial Activity

This compound's structure includes a decalin ring, a 10-membered macrolactone ring, and a 14-membered macrolactone ring. nih.gov The additive macrocyclic structure of this compound appears to be important for its selective antianaerobic microbial activity. nih.gov Structurally related antibiotics like nodusmicin and nargenicin, which have similar chemical structures but potentially differ in their macrocyclic arrangements or appended groups, are reported to inhibit some aerobic bacteria, highlighting the role of this compound's specific macrocyclic architecture in its selectivity. nih.gov

Significance of Maleic Anhydride (B1165640) and Enol Ether Moieties for Activity

Research into the structure-activity relationship of this compound has indicated that the maleic anhydride and enol ether moieties are pivotal functional groups for maintaining antibacterial activity, particularly against C. difficile. acs.orgnih.govacs.org These groups are located within the 14-membered macrolactone and are conjugated. nih.gov The maleic anhydride functionality in conjugation with the enol ether group of the 14-membered macrolactone is nearly perpendicular to the plane of the other two rings in the three-dimensional structure of this compound, which may contribute to its activity. nih.gov

Conformational Contributions of the 14-Membered Lactone to Activity

The 14-membered lactone ring is a significant feature of this compound's structure. Studies suggest that this macrocyclic ring may contribute to the molecule adopting an appropriate molecular conformation necessary for its antibacterial activity. acs.orgnih.govacs.org The precise conformational role of the 14-membered lactone in binding to its target or interfering with biological processes is an area of ongoing investigation.

Design and Evaluation of this compound Derivatives for Optimized Biological Activity

To further understand the SAR and potentially develop compounds with improved activity or spectrum, researchers have synthesized and evaluated derivatives of this compound. acs.orgnih.govacs.org These studies involve modifying different parts of the this compound structure, including the maleic anhydride and enol ether moieties, and assessing the impact of these modifications on antibacterial potency. acs.orgnih.govacs.org The total synthesis of this compound and its core frameworks, including the 14-membered macrolactone with the enol ether conjugated to the maleic anhydride, has been a focus of synthetic efforts, enabling the creation and evaluation of these derivatives. researchgate.netjst.go.jpresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.netnih.gov

Here is a table summarizing some key structural features and their indicated roles in this compound's activity based on SAR studies:

Structural MoietyIndicated Role in Activity
Macrocyclic StructureImportant for selective antianaerobic activity. nih.gov
Maleic Anhydride MoietyPivotal for maintaining antibacterial activity. acs.orgnih.govacs.org
Enol Ether MoietyPivotal for maintaining antibacterial activity. acs.orgnih.govacs.org
14-Membered Lactone RingMay contribute to appropriate molecular conformation. acs.orgnih.govacs.org

Future Directions and Advanced Research Perspectives for Luminamicin

Exploration of Novel Synthetic Methodologies for Accessing Structurally Diverse Analogs

The complex architecture of Luminamicin presents significant challenges and opportunities for chemical synthesis. The first total synthesis of this compound was achieved through a strategy that combined chemical degradation studies with synthetic approaches. This pioneering work provided insights into the molecule's inherent reactivity and yielded key intermediates for synthesis. Notable steps in the reported synthesis include a 1,6-oxa-Michael reaction to form an oxa-bridged ring, macrolactonization to construct the strained 10-membered lactone, and the assembly of the unprecedented enol ether/maleic anhydride (B1165640) moiety. Modified Mukaiyama reagents were employed for the macrolactonization of the 14-membered ring.

Future research in this area will focus on developing novel and more efficient synthetic methodologies. This includes exploring alternative routes to the core decalin system and the macrolactone rings, potentially utilizing different reaction classes and catalytic systems. The aim is to create more flexible synthetic platforms that allow for the facile introduction of structural modifications at various positions of the this compound scaffold.

The synthesis of structurally diverse analogs is a critical step in understanding the relationship between chemical structure and biological activity (SAR). Early SAR studies on this compound derivatives have already indicated that the maleic anhydride and enol ether moieties are pivotal for maintaining antibacterial activity against C. difficile fluoroprobe.comresearchgate.net. Future synthetic efforts will target the creation of analogs with systematic variations in these and other key functional groups and stereocenters. This will involve:

Modifications of the maleic anhydride and enol ether: Synthesizing analogs with altered substitution patterns or bioisosteric replacements of these crucial functionalities to probe their exact roles in target binding and activity.

Variations in the macrolactone rings: Exploring changes in ring size, unsaturation, and substitution on both the 10-membered and 14-membered lactones to understand their influence on conformation, stability, and interaction with biological targets.

Developing modular synthetic strategies will be essential to efficiently access a library of analogs. Techniques such as late-stage functionalization and diversity-oriented synthesis could play a significant role in this endeavor. The knowledge gained from the synthesis and evaluation of these analogs will be invaluable for identifying compounds with improved potency, spectrum of activity, and pharmacokinetic properties.

In-depth Mechanistic Studies at the Molecular and Cellular Level for Complete Target Elucidation

Despite its promising selective antibacterial activity against anaerobes, the precise molecular target and complete mechanism of action of this compound are not yet fully elucidated fluoroprobe.comresearchgate.net. Initial research involving sequence analysis of this compound-resistant C. difficile strains suggests that its mode of action is distinct from that of fidaxomicin (B1672665), a macrocyclic antibiotic that inhibits bacterial RNA polymerase fluoroprobe.comresearchgate.net. Mutations in this compound-resistant strains were observed in a hypothetical protein and a cell wall protein, but not in RNA polymerase fluoroprobe.comresearchgate.net. This indicates a novel mechanism that warrants detailed investigation.

Future mechanistic studies should employ a multidisciplinary approach combining chemical biology, molecular biology, and structural biology techniques. Key areas of focus include:

Target Identification and Validation: Rigorous biochemical and genetic studies are needed to definitively identify the protein(s) or cellular process(es) that this compound interacts with. Techniques such as affinity chromatography using immobilized this compound or photoreactive this compound analogs, followed by mass spectrometry, could be employed to isolate interacting proteins. Genetic approaches, such as transposon mutagenesis or CRISPR-based screens in susceptible bacteria, could help identify genes whose disruption confers resistance or hypersensitivity to this compound.

Molecular Interaction Studies: Once potential targets are identified, detailed studies are required to understand the nature of the interaction. This includes determining binding affinities, stoichiometry, and kinetics using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). High-resolution structural techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), of this compound in complex with its target protein(s) would provide invaluable insights into the binding mode and the molecular basis of its activity.

Cellular Pathway Analysis: Investigating the downstream effects of this compound treatment on bacterial physiology is crucial. This could involve transcriptomic, proteomic, and metabolomic studies to understand how this compound perturbs cellular processes. Live-cell imaging techniques could be used to visualize the effects of this compound on bacterial morphology, cell wall integrity, or other relevant cellular structures.

Comparison with Related Compounds: Comparing the mechanism of this compound with structurally related antibiotics, such as nodusmicin (B14109992) and nargenicin (B1140494), which exhibit different spectra of activity, could provide clues about the structural determinants of selective anti-anaerobic activity abcam.comfrontiersin.org. Although nodusmicin and nargenicin are reported to inhibit some aerobic bacteria, the additive macrocyclic structure of this compound appears important for its selective activity against anaerobes abcam.comfrontiersin.org. Understanding these differences at a molecular level can inform the design of new, highly selective antibiotics.

Elucidating the complete mechanism of action at both the molecular and cellular levels is essential for rational drug design and for predicting potential resistance mechanisms.

Integration of this compound Research into Broader Chemical Biology and Antimicrobial Drug Discovery Frameworks

Research on this compound holds significant potential for contributing to the broader fields of chemical biology and antimicrobial drug discovery, particularly in the face of rising antimicrobial resistance. Integrating this compound research into these frameworks involves leveraging its unique features to develop new tools and strategies.

Chemical Biology Probes: The distinct structure and selective activity of this compound make it a valuable scaffold for developing chemical biology probes. Analogs designed with tags (e.g., biotin, fluorescent labels) could be used to visualize its distribution within bacterial cells, identify interacting partners in complex biological mixtures, and study the dynamics of its interaction with its target in situ. These probes can serve as powerful tools for dissecting essential bacterial pathways and identifying new vulnerabilities that can be exploited for therapeutic intervention.

Novel Target Identification Strategies: The fact that this compound's mechanism differs from existing antibiotics like fidaxomicin highlights the potential for natural products with unique scaffolds to reveal novel drug targets fluoroprobe.comresearchgate.net. Research into how this compound interacts with the hypothetical protein and cell wall protein identified in resistance studies could uncover new, previously unexploited targets for anti-anaerobic agents. This is particularly important for tackling infections caused by C. difficile, a significant healthcare-associated pathogen.

Addressing Antimicrobial Resistance: Understanding the mechanism of action of this compound and the basis of resistance to it can inform strategies to overcome existing resistance mechanisms to other antibiotics and to prevent the development of resistance to this compound itself. Studying the mutations that confer resistance can provide insights into the flexibility of the target and guide the design of analogs that are less susceptible to resistance development. Furthermore, exploring potential synergistic effects of this compound with other antibiotics could lead to new combination therapies.

Inspiration for New Scaffold Design: The complex and unique macrodiolide structure of this compound, with its fused rings and functional groups like the enol ether and maleic anhydride, can serve as inspiration for the design of entirely new classes of antimicrobial agents. Synthetic efforts aimed at simplifying or modifying the this compound scaffold while retaining key pharmacophores could lead to the discovery of novel compounds with improved properties.

Integrating this compound research into high-throughput screening platforms and phenotypic screening efforts can accelerate the identification of active compounds and the understanding of their mechanisms. Collaborative efforts between synthetic chemists, microbiologists, biochemists, and computational biologists will be crucial to fully realize the potential of this compound as a source of new antimicrobial agents and a tool for chemical biology.

Compound NamePubChem CID
This compound6438852
Luminacin C1/C2139584907
Nargenicin A16326334
Nodusmicin6444040
Fidaxomicin16130116

Antibacterial Activity of this compound (MIC in µg/mL) neobioscience.com

Test OrganismThis compoundVancomycin
Staphylococcus aureus FDA 209P>100NT
Bacillus subtilis ATCC 6633100NT
Micrococcus luteus ATCC 934125NT
Escherichia coli NIHJ>100NT
Salmonella typhimurium KB 20>100NT
Klebsiella pneumoniae KB 214>100NT
Proteus vulgaris IFO 3167>100NT
Pseudomonas aeruginosa IFO 3080>100NT
Clostridium perfringens ATCC 36243.121.56
Clostridium kainantoi IFO 33536.251.56
Clostridioides difficile ATCC 96896.251.56
Clostridium kluyveri IFO 1201612.51.56
Bacteroides fragilis ATCC 2374512.550
Fusobacterium varium ATCC 8501>100>100

*NT: Not tested

Q & A

Q. What is the proposed mechanism of action of Luminamicin, and how can researchers validate it experimentally?

To investigate this compound's mechanism, employ target identification assays (e.g., protein binding studies, CRISPR screening) and functional validation (e.g., enzyme inhibition assays, gene knockout models). For example, use isothermal titration calorimetry (ITC) to quantify ligand-receptor interactions and confirm target engagement . Pair this with in vitro cytotoxicity assays to correlate target modulation with phenotypic outcomes.

Q. What standardized protocols exist for synthesizing this compound in academic labs?

Follow Good Laboratory Practices (GLP) for synthetic chemistry:

  • Use high-performance liquid chromatography (HPLC) to monitor reaction purity (>95%).
  • Characterize intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Reference IUPAC nomenclature for compound identification and reproducibility .

Q. How should researchers design initial in vivo studies to assess this compound’s efficacy?

Adopt a dose-response framework:

  • Define endpoints (e.g., tumor regression, bacterial load reduction).
  • Include negative controls (vehicle-only) and positive controls (established therapeutics).
  • Use power analysis to determine sample size, ensuring statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across cell lines be resolved?

Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell culture conditions, passage number). Perform replicate studies under controlled conditions, documenting:

  • Oxygen levels (% O₂ in incubators).
  • Serum batch variations.
  • Assay sensitivity (e.g., ATP-based vs. apoptosis markers) . Apply principal component analysis (PCA) to isolate experimental variables driving discrepancies .

Q. What methodologies are recommended for studying this compound’s resistance mechanisms in pathogens?

Use longitudinal genomic sequencing to track mutations in pathogens exposed to sublethal this compound doses. Combine with transcriptomic profiling (RNA-seq) to identify upregulated efflux pumps or metabolic bypass pathways . Validate findings via chemostat models to simulate evolutionary pressure .

Q. How should researchers address contradictory findings between in vitro and in vivo toxicity profiles?

  • Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific drug accumulation.
  • Test metabolite toxicity using liver microsome assays.
  • Evaluate species-specific differences in drug metabolism (e.g., cytochrome P450 isoforms) .

Q. What strategies optimize this compound’s selectivity for target cells over host cells?

Implement structure-activity relationship (SAR) studies to modify functional groups affecting binding affinity. Use cryo-EM to resolve drug-target complexes and identify selectivity determinants. Validate with primary cell co-cultures (e.g., tumor-stroma models) to assess off-target effects .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

  • Feasible : Ensure access to validated animal models and analytical instrumentation (e.g., LC-MS/MS).
  • Novel : Focus on understudied targets (e.g., biofilm disruption in antibiotic-resistant bacteria).
  • Ethical : Adhere to institutional guidelines for in vivo studies (e.g., 3Rs principles) .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Use nonlinear regression (e.g., sigmoidal curves) to calculate EC₅₀/IC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .

Q. How to integrate multi-omics data for systems-level analysis of this compound’s effects?

  • Combine transcriptomics, proteomics, and metabolomics datasets via pathway enrichment tools (e.g., Gene Ontology, KEGG).
  • Use machine learning (e.g., random forests) to identify biomarkers predictive of therapeutic response .

Contradiction and Reproducibility

Q. How to reconcile discrepancies in this compound’s reported half-life across pharmacokinetic studies?

Audit methodological variables:

  • Bioanalytical techniques (e.g., ELISA vs. LC-MS/MS sensitivity).
  • Sampling intervals (frequent vs. sparse timepoints).
  • Animal models (e.g., murine vs. non-human primates) .

Q. What steps ensure reproducibility of this compound’s preclinical data?

  • Publish raw datasets (e.g., deposition in Zenodo or Figshare).
  • Detail experimental conditions (e.g., humidity, light cycles for in vivo studies).
  • Collaborate via multicenter validation studies to control for lab-specific biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.